8-Oxopentoxifylline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

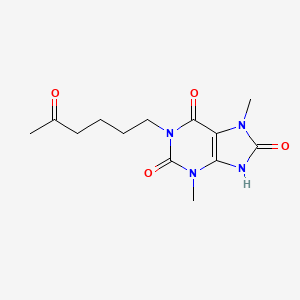

8-Oxopentoxifylline, also known as this compound, is a useful research compound. Its molecular formula is C13H18N4O4 and its molecular weight is 294.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Radical Scavenging Activity

Research has demonstrated that 8-oxopentoxifylline exhibits significant antioxidant capabilities, particularly in scavenging hydroxyl and peroxyl radicals. In vitro studies show that it is a more potent inhibitor of lipid peroxidation than its parent compound, pentoxifylline. The rate constant for the reaction between this compound and hydroxyl radicals is reported to be 1.6−4.2×1010M−1s−1, which is comparable to known hydroxyl radical scavengers like dimethyl sulfoxide . This suggests that this compound could be beneficial in conditions characterized by oxidative stress.

Therapeutic Applications

1. Treatment of Pre-eclampsia

this compound has been investigated for its effects in managing pre-eclampsia, a pregnancy complication characterized by high blood pressure and damage to other organ systems. Studies indicate that pentoxifylline can enhance vasodilation through cAMP and cGMP pathways while reducing inflammatory factors in placental tissues . The metabolism of pentoxifylline into its active metabolite, lisofylline, during placental transfer further supports its therapeutic potential.

2. Wound Healing

Clinical studies have shown that pentoxifylline (and by extension, its derivatives) can significantly improve wound healing rates. A double-blind study indicated that treatment with pentoxifylline resulted in healing in approximately 64% of cases involving chronic ulcers . The improvement in oxygen tension and reduction in pain levels during treatment highlight its role in enhancing microvascular blood flow and tissue repair.

3. Cancer Treatment

Recent findings suggest that this compound may play a role in cancer therapy by modulating angiogenesis and reducing oxidative stress associated with tumor growth. It has been shown to inhibit the production of pro-inflammatory cytokines, which are often elevated in cancer patients . Its ability to scavenge reactive oxygen species may also contribute to protecting DNA integrity during cancer treatment .

Case Studies

Propiedades

Fórmula molecular |

C13H18N4O4 |

|---|---|

Peso molecular |

294.31 g/mol |

Nombre IUPAC |

3,7-dimethyl-1-(5-oxohexyl)-9H-purine-2,6,8-trione |

InChI |

InChI=1S/C13H18N4O4/c1-8(18)6-4-5-7-17-11(19)9-10(16(3)13(17)21)14-12(20)15(9)2/h4-7H2,1-3H3,(H,14,20) |

Clave InChI |

KJKRWZRXCSTYHA-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CCCCN1C(=O)C2=C(NC(=O)N2C)N(C1=O)C |

Sinónimos |

8-oxopentoxifylline |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.